cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a nitrogen-containing heterocyclic compound. It features a bicyclic structure with a pyrrole ring fused to a pyrrolidine ring, and a tolylsulfonyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a Hantzsch-type domino reaction, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . The reaction conditions often require specific catalysts and solvents to ensure high chemo- and stereoselectivity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as enzyme inhibitors or receptor agonists.
Industry: It is used in the development of optoelectronic materials and pigments.
Mechanism of Action
The mechanism by which cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit various biological activities.
Polyhydrogenated pyrrolo[3,4-b]pyrroles: These compounds share a similar bicyclic structure and are used in similar applications.
Uniqueness: cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to the presence of the tolylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Biological Activity
The compound cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole (CAS Number: 1218607-60-3) is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (3aS,6aS)-1-(3-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrole
- Molecular Formula : C13H17N2O2S
- Molecular Weight : 265.35 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in disease processes.
- Inhibition of Transcription Factors : The compound has been shown to inhibit the activity of transcription factors such as TEAD (TEA domain transcription factor), which are implicated in various proliferative diseases including cancer .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways associated with inflammatory responses .
- CNS Activity : As a prodrug, it can serve as a precursor for compounds that exhibit central nervous system (CNS) activity, potentially leading to neuroprotective effects .
Case Studies
- Cancer Treatment :
- A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
- Inflammatory Diseases :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3aS,6aS)-1-(3-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-6-5-11-8-14-9-13(11)15/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVSFDGBRMHSRE-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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